

A Comparative Crystallographic Analysis of Substituted 2-Bromo-1-ethanone Derivatives

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Compound of Interest

Compound Name: 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

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In the landscape of drug discovery and materials science, a precise understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights into the steric and electronic properties that govern molecular interactions. This guide presents a comparative analysis of the crystallographic data for two 2-bromo-1-ethanone derivatives: (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a thiophene derivative, and 2-Bromo-1-(3-nitrophenyl)ethanone, a nitrophenyl derivative. The comparison of these structures highlights the influence of different aromatic moieties on the crystal packing and molecular conformation.

Crystallographic Data Comparison

The crystallographic parameters for (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one and 2-Bromo-1-(3-nitrophenyl)ethanone are summarized below. These data provide a quantitative basis for comparing the solid-state structures of these compounds.

Parameter	(2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one	2-Bromo-1-(3-nitrophenyl)ethanone[1]
Chemical Formula	C ₁₄ H ₁₁ BrO ₂ S	C ₈ H ₆ BrNO ₃
Molecular Weight	323.21 g/mol	244.05 g/mol
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P-1
Unit Cell Dimensions	a = 10.358(2) Å, b = 18.355(4) Å, c = 7.034(1) Å, β = 107.58(3)°	a = 8.8259(7) Å, b = 8.8651(8) Å, c = 11.6775(8) Å, α = 74.691(7)°, β = 75.174(7)°, γ = 78.681(7)°
Unit Cell Volume	1274.1(4) Å ³	843.76(12) Å ³
Z	4	4
Temperature	120(2) K	123(2) K
Radiation	MoKα (λ = 0.71073 Å)	CuKα (λ = 1.54184 Å)

Experimental Protocols

Synthesis and Crystallization

** (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one **

To a stirred solution of 1-(3-bromo-2-thienyl)ethanone (1.0 g, 4.56 mmol) and 4-methoxybenzaldehyde (0.62 g, 4.56 mmol) in ethanol (20 ml), aqueous sodium hydroxide (10%, 5 ml) was added dropwise. The reaction mixture was stirred at room temperature for 5 hours. The resulting solid was filtered, washed with water, and recrystallized from ethanol to yield yellow crystals suitable for X-ray diffraction.

** 2-Bromo-1-(3-nitrophenyl)ethanone **

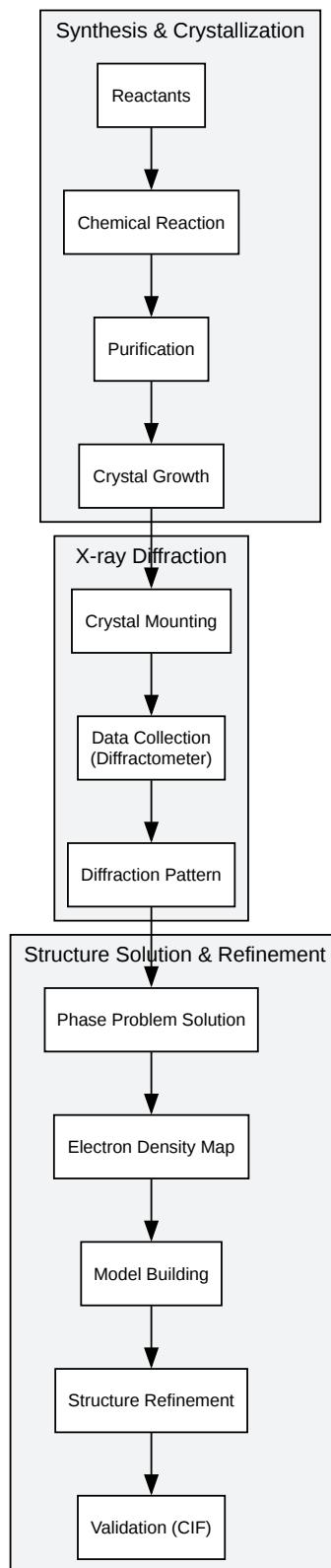
To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) was added at 0–5°C. The reaction mixture was stirred at room temperature for 2 hours, then poured into ice-cold water. The organic layer was separated, washed with water, 10% aqueous sodium bicarbonate solution, and brine, then dried over Na_2SO_4 and concentrated under reduced pressure. The crude product was purified by column chromatography. Single crystals were grown from tetrahydrofuran by the slow evaporation method.^[1]

X-ray Data Collection and Structure Refinement

For both compounds, a suitable single crystal was mounted on a diffractometer. The data for the thiophene derivative were collected at 120 K using graphite-monochromated $\text{MoK}\alpha$ radiation. The data for the nitrophenyl derivative were collected at 123 K using $\text{CuK}\alpha$ radiation. ^[1] The structures were solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

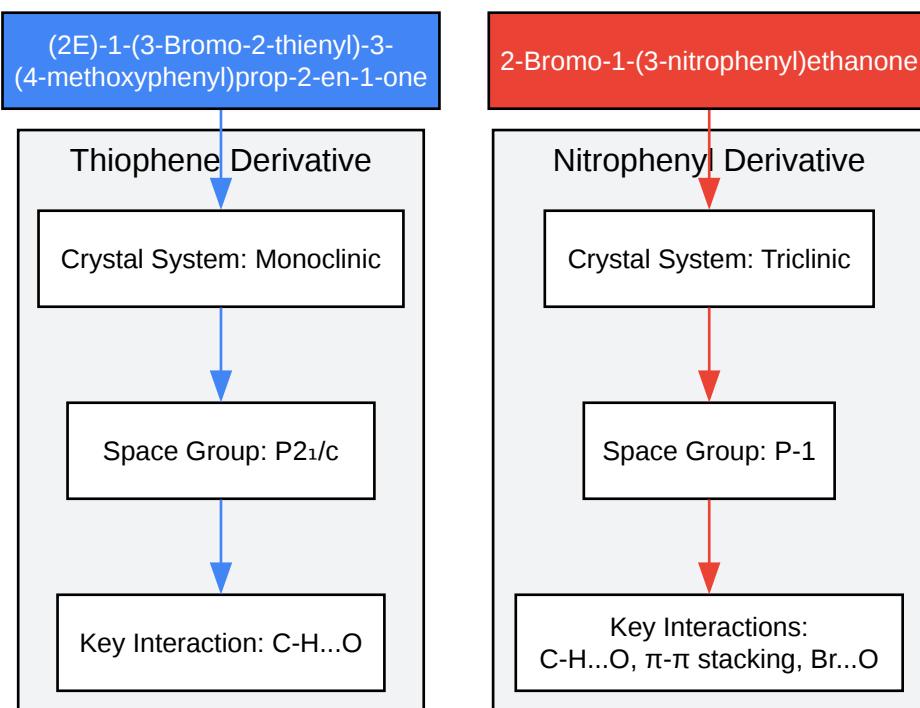
Visualization of Experimental and Logical Relationships

The following diagrams illustrate the general experimental workflow for X-ray crystallography and a logical diagram comparing the key features of the two compounds.



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General experimental workflow for X-ray crystallography.



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Comparison of key crystallographic features.

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References

- 1. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
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